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2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine

Cat. No.: B3291290
CAS No.: 871688-91-4
M. Wt: 196.63 g/mol
InChI Key: DRZOLCMPBBJILT-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Core in Heterocyclic Chemistry

The benzoxazole core is an aromatic organic structure composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This fusion of a six-membered aromatic ring with a five-membered heterocyclic ring containing both nitrogen and oxygen atoms imparts a unique electronic configuration and a relatively stable, planar structure. globalresearchonline.nettaylorandfrancis.com Its aromaticity contributes to its stability, while the presence of heteroatoms provides reactive sites for functionalization, making it a versatile building block in organic synthesis. globalresearchonline.net The ability to introduce a wide array of substituents onto the benzoxazole scaffold allows for the systematic modification of its physicochemical properties, a crucial aspect in the design of new molecules. taylorandfrancis.com

The Role of Benzoxazole Derivatives in Medicinal Chemistry and Drug Discovery Research

The benzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have been found to exhibit a broad spectrum of biological activities. nih.govnih.gov This has led to the development of numerous benzoxazole-containing compounds with therapeutic potential. globalresearchonline.netnih.gov The diverse pharmacological profiles are attributed to the favorable interactions of the benzoxazole nucleus with various biological targets, such as enzymes and receptors. nih.govnih.gov

The range of activities demonstrated by benzoxazole derivatives is extensive, including but not limited to:

Antimicrobial nih.gov

Anticancer nih.govnih.gov

Antiviral jocpr.com

Anti-inflammatory globalresearchonline.netnih.gov

Antifungal globalresearchonline.netnih.gov

Antiparasitic jocpr.com

The continuous exploration of new benzoxazole derivatives remains a significant area of research in the quest for novel therapeutic agents. globalresearchonline.netnih.gov

Research Focus on 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine within Benzoxazole Chemistry

Within the vast family of benzoxazoles, this compound has emerged as a compound of particular interest for researchers. Its structure, featuring a chlorine atom at the 5-position of the benzoxazole ring and an ethylamine (B1201723) side chain at the 2-position, provides a unique combination of features for scientific investigation. The presence of the halogen atom and the primary amine group offers opportunities for further chemical modifications and the exploration of its biological potential. nih.gov Research on this specific compound often centers on its potential antimicrobial and anticancer activities, driven by the known pharmacological properties of the broader benzoxazole class.

Contextualizing Structural Attributes for Advanced Research

The specific structural features of this compound are key to its relevance in advanced research. The benzoxazole core provides a rigid, planar framework. The chlorine substituent at the 5-position can influence the electronic properties of the ring system and may enhance interactions with biological targets. nih.gov The ethylamine side chain at the 2-position introduces a flexible, basic functional group that can participate in hydrogen bonding and salt formation, which are critical for molecular recognition and binding to active sites of proteins. These attributes make it a valuable scaffold for the design and synthesis of new derivatives with tailored properties for various research applications, including the development of novel therapeutic agents and molecular probes.

PropertyDescription
Molecular Formula C₉H₉ClN₂O
Molecular Weight 195.64 g/mol
Core Structure Benzoxazole (a fused benzene and oxazole ring)
Key Substituents 5-Chloro group, 2-Ethylamine group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O B3291290 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine CAS No. 871688-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZOLCMPBBJILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 1,3 Benzoxazol 2 Yl Ethanamine and Analogues

Conventional Synthetic Approaches to Benzoxazole (B165842) Scaffolds

Traditional methods for constructing the benzoxazole ring system are well-established and typically rely on the condensation of a 2-aminophenol (B121084) precursor with a suitable electrophile, followed by cyclization. rsc.orgresearchgate.net

Condensation Reactions Involving 2-Aminophenol Precursors

The cornerstone of conventional benzoxazole synthesis is the reaction between a 2-aminophenol and a carboxylic acid or its derivatives. rsc.orgmdpi.com For the target molecule, the required precursor is 2-amino-4-chlorophenol (B47367). nih.gov This compound can be prepared via the nitration of 4-chlorophenol, followed by the reduction of the nitro group. nih.gov

The classical Phillips benzoxazole synthesis involves the condensation of a 2-aminophenol with a carboxylic acid, often under harsh conditions using strong acids like polyphosphoric acid (PPA) at high temperatures. researchgate.net Variations of this method utilize more reactive carboxylic acid derivatives such as acyl chlorides, esters, or amides to facilitate the reaction under milder conditions. mdpi.comnih.gov For instance, reacting 2-amino-4-chlorophenol with a suitable β-amino acid derivative, such as N-protected-β-alanine, would be a direct approach to introduce the necessary carbon framework for the ethanamine side chain. researchgate.net

Another common strategy involves reacting the 2-aminophenol with nitriles, which can also provide the C2 carbon of the benzoxazole ring. mdpi.com The reaction proceeds via an initial addition of the aminophenol to the nitrile, followed by cyclization.

Cyclization Strategies for 1,3-Benzoxazole Ring Formation

The key step in forming the heterocyclic ring is the intramolecular cyclodehydration of the intermediate formed during the initial condensation. This intermediate is typically an o-hydroxy anilide (when starting from a carboxylic acid) or a similar adduct. The cyclization process involves the nucleophilic attack of the hydroxyl oxygen onto the activated carbonyl carbon (or its equivalent), followed by the elimination of a water molecule to form the aromatic oxazole (B20620) ring. rsc.orgnih.gov

This ring-closing reaction is often promoted by the same acidic catalysts used in the condensation step, such as PPA or sometimes phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). researchgate.net The use of pyridinium (B92312) p-toluenesulfonate (PPTS) has also been reported as an effective mediator for this transformation. researchgate.net

Incorporation of the Ethanamine Side Chain

Introducing the 2-(ethanamine) side chain requires a specific synthetic design. A direct approach involves using a protected form of 3-aminopropanoic acid (β-alanine) or its corresponding acyl chloride in the initial condensation with 2-amino-4-chlorophenol. The protecting group on the amine is crucial to prevent side reactions and is removed in a subsequent step after the benzoxazole ring has been formed.

An alternative strategy involves first forming a 2-(cyanomethyl)-5-chlorobenzoxazole intermediate. This can be achieved by reacting 2-amino-4-chlorophenol with a malononitrile (B47326) derivative or by other multi-step sequences. The nitrile group of this intermediate can then be reduced to a primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the final 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine. While no direct synthesis for this specific transformation was found in the provided search results, the synthesis of related 2-aminobenzoxazoles often involves precursors like 2-chlorobenzoxazoles which are reacted with ammonia. google.com This highlights a potential route where a 2-(2-haloethyl)-5-chlorobenzoxazole could be reacted with an amine source.

Emerging and Catalytic Synthesis Techniques

To overcome the often harsh conditions and limited substrate scope of conventional methods, modern synthetic chemistry has focused on developing catalytic pathways that offer milder conditions, higher efficiency, and greater functional group tolerance. nih.govacs.org

Metal-Catalyzed Reaction Pathways

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles. researchgate.net Copper, iron, and palladium catalysts are particularly prominent in this field. researchgate.netorganic-chemistry.orgrsc.org

Copper-catalyzed methods are widely used for intramolecular C-O bond formation. organic-chemistry.org One common approach is the cyclization of ortho-haloanilides, where a copper(I) catalyst, often in the presence of a ligand like 1,10-phenanthroline, facilitates the ring closure. organic-chemistry.org For the target molecule, this would involve preparing N-(2-hydroxy-5-chlorophenyl)-3-aminopropanamide and then subjecting it to copper-catalyzed cyclization. Iron catalysts have also been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols to form 2-substituted benzoxazoles. organic-chemistry.org Furthermore, iron-catalyzed oxidative cyclization has been used to synthesize 2-aminobenzoxazoles. rsc.org

Table 1: Examples of Metal-Catalyzed Benzoxazole Synthesis
Catalyst SystemReactantsKey AdvantageReference
CuI / 1,10-phenanthrolineortho-HaloanilidesGeneral method for cyclization via a proposed Cu(I)/Cu(III) pathway. organic-chemistry.org
Iron(III) catalystN-ArylbenzamidesOne-pot regioselective synthesis via bromination and subsequent O-cyclization. researchgate.net
FeCl₃ / H₂O₂Benzoxazoles and secondary aminesEnvironmentally friendly synthesis of 2-aminobenzoxazoles via oxidative cyclization. rsc.org
Palladium complexes2-Aminophenol and benzaldehydeHigh yield under mild conditions (50 °C) and catalyst is reusable. rsc.org

Nanocatalysis in Benzoxazole Synthesis

Nanocatalysis represents a frontier in synthetic chemistry, offering advantages such as high surface-area-to-volume ratio, enhanced reactivity, and ease of catalyst recovery and reusability. researchgate.net Various nanocatalysts have been developed for benzoxazole synthesis. rsc.org

Magnetic nanoparticles, such as iron oxide (Fe₃O₄), can be coated with a catalytic material and used to facilitate reactions. rsc.orgresearchgate.net For example, a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) has been used for benzoxazole synthesis in water, allowing for easy separation of the catalyst using an external magnet. rsc.org Copper(II) oxide nanoparticles have also been shown to effectively catalyze the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org These methods are considered "green" due to the recyclability of the catalyst and often milder reaction conditions. researchgate.netresearchgate.net

Table 2: Examples of Nanocatalysis in Benzoxazole Synthesis
NanocatalystReactantsReaction ConditionsKey AdvantageReference
Magnetic solid acid nanocatalyst2-Aminophenol and aldehydeWater, refluxCatalyst easily separated with a magnet and reusable. rsc.org
Copper(II) oxide nanoparticleso-Bromoaryl derivativesDMSO, airHeterogeneous catalyst, recoverable and recyclable. organic-chemistry.org
TiO₂–ZrO₂2-Aminophenol and aromatic aldehydeAcetonitrile, 60 °CGreen catalyst, short reaction time, high yield. rsc.org
AuPd alloy nanoparticlesDiisopropoxy-dinitrobenzene, etc.One-pot reactionCatalyzes tandem reactions for green polymer synthesis. nih.gov

Application of Ionic Liquid Catalysts

The application of ionic liquids (ILs) as catalysts and reaction media represents a significant advancement in green chemistry, offering benefits such as thermal stability, low vapor pressure, and recyclability. While direct literature on the use of ILs for the synthesis of this compound is specific, the principles are well-established in the synthesis of related heterocyclic compounds. For instance, Lewis basic ionic liquids have been effectively employed as recyclable catalysts for the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide. psu.edu This process occurs without the need for organic solvents, and the ionic liquid can be reused multiple times without a significant drop in activity. psu.edu

In a typical application, an ionic liquid like 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane bromide ([C4DABCO]Br) can act as a nucleophilic catalyst. psu.edu The proposed mechanism involves the activation of a substrate by the ionic liquid, facilitating a cycloaddition or condensation reaction. This methodology is applicable to a variety of substrates, yielding corresponding heterocyclic products with good yields and high regioselectivity. psu.edu The catalytic cycle often involves the formation of an intermediate complex with the ionic liquid, which then reacts with the second substrate to form the product and regenerate the catalyst. The efficiency of these reactions is influenced by parameters such as catalyst structure, catalyst loading, temperature, and pressure. psu.edu

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. bohrium.commdpi.com This technology has been successfully applied to the synthesis of benzoxazole derivatives. The core principle involves the efficient heating of the reaction mixture through the interaction of microwave irradiation with polar molecules, which promotes rapid heat transfer. mdpi.com

Several protocols highlight the advantages of microwave irradiation:

One-Pot Synthesis: Microwave-assisted one-pot syntheses of benzoxazole libraries have been achieved through the cyclocondensation of 2-aminophenols with aldehydes. ias.ac.in This method simplifies the experimental procedure and reduces waste.

Use of Catalysts: In some protocols, catalysts like [CholineCl][oxalic acid], a deep eutectic solvent (DES), are used to enhance reaction rates under microwave conditions. mdpi.com The catalyst not only promotes the chemical transformation but also aids in the rapid absorption of microwave energy. mdpi.com

Improved Yields and Times: The synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from enamine-type Schiff bases showed significantly higher yields (55–86%) and drastically reduced reaction times (30 minutes) under microwave irradiation compared to conventional heating (48 hours). mdpi.com

The following table summarizes a comparison of conventional and microwave-assisted synthesis for related heterocyclic compounds.

Product TypeConventional Method ConditionsConventional YieldMicrowave Method ConditionsMicrowave YieldReference
2,3,4,5-tetrasubstituted pyrrolesSodium ethoxide in ethanol, reflux, 48 hLower yieldsSodium ethoxide in ethanol, 30 min55-86% mdpi.com
5-chloro-2-phenylbenzoxazole2-amino-4-chlorophenol, benzaldehyde, 130 °C, 15 minN/A[CholineCl][oxalic acid] catalyst, 130 °C, 15 min94% conversion mdpi.com

Strategies for Functionalization and Derivatization

The chemical structure of this compound, featuring a reactive primary amine and an aromatic scaffold, makes it an ideal candidate for functionalization and derivatization to create a diverse range of analogues.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues often involves modifying either the benzoxazole core or the ethylamine (B1201723) side chain. The primary synthetic route to the core structure typically involves the condensation of a substituted 2-aminophenol with a suitable reagent. For the parent compound, 2-amino-4-chlorophenol is a key starting material. nih.gov

Derivatization reactions commonly target the primary amine of the ethylamine group. These reactions include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides. For example, 5-amino-2-(p-chlorobenzyl)-benzoxazole can be acylated using chloropropionyl chloride in the presence of a base. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

The table below presents examples of substituted benzoxazole analogues and the key reagents used in their synthesis.

Compound NameStarting MaterialsKey Reagents/ConditionsReference
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole2,4-diaminophenol-hydrochloride, p-chlorophenyl acetic acidPolyphosphoric acid (PPA), chloropropionyl chloride, sodium bicarbonate nih.gov
5-Chloro-1,3-benzoxazol-2(3H)-one2-amino-4-chlorophenolUrea, Dimethyl formamide, reflux nih.gov
5-Chloro-2-(3-nitrophenyl)benzo[d]oxazole2-amino-4-chlorophenol, 3-nitrobenzaldehydePhenyliodine bis(trifluoroacetate) (PIFA), microwave ias.ac.in
3-substituted bohrium.comchemdict.comtriazolo[3,4-b] bohrium.comscbio.cnthiadiazoles(2(3H)-benzoxazolone-3-yl)acetic acid hydrazideSubstituted aromatic carboxylic acids, POCl3, microwave scielo.br

Enantioselective and Chiral Synthesis Approaches

When the ethylamine side chain of this compound or its analogues is substituted, a chiral center is created, leading to the existence of enantiomers. The separation and synthesis of single enantiomers are critical in many applications.

One common strategy for resolving enantiomers is the use of chiral derivatizing reagents (CDRs) . researchgate.net This indirect method involves reacting the racemic amine with an enantiomerically pure CDR, such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), to form a pair of diastereomers. researchgate.net These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the target compound.

Another powerful approach is enzymatic kinetic resolution . Transaminases, for example, can selectively catalyze the amination of a prochiral ketone or the deamination of one enantiomer of a racemic amine, allowing for the isolation of enantiomerically pure amines. The use of enzymes like sitagliptin (B1680988) transaminase in the synthesis of related compounds demonstrates the potential of biocatalysis for achieving high enantioselectivity under mild reaction conditions. lookchem.com

This compound as a Key Synthetic Intermediate for Complex Molecules

The title compound serves as a versatile building block for constructing more elaborate molecules with specific functionalities. The primary amine group is a key handle for introducing a wide array of substituents and for building larger molecular scaffolds.

For instance, the core structure is a key component in the synthesis of compounds investigated for their biological activities. The synthesis of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole starts from a related benzoxazole core, which is built from 2,4-diaminophenol-hydrochloride and p-chlorophenyl acetic acid. nih.gov The amino group on the benzoxazole ring is then acylated and further reacted to introduce a piperazine (B1678402) moiety, demonstrating a multi-step synthesis where the benzoxazole unit is the central scaffold. nih.gov

Similarly, the 2(3H)-benzoxazolone structure, which can be derived from 2-amino-4-chlorophenol, is used as a precursor to synthesize complex heterocyclic systems like 3-substituted bohrium.comchemdict.comtriazolo[3,4-b] bohrium.comscbio.cnthiadiazoles. nih.govscielo.br These transformations typically involve N-alkylation at the benzoxazolone nitrogen, followed by conversion of the appended group into a reactive intermediate (e.g., a hydrazide), which then undergoes cyclocondensation to form the fused triazolothiadiazole ring system. scielo.br These examples underscore the utility of the 5-chlorobenzoxazole (B107618) framework as a foundational element for accessing diverse and complex chemical entities. scbio.cn

Advanced Spectroscopic and Structural Elucidation of 2 5 Chloro 1,3 Benzoxazol 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine, the spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the ethylamine (B1201723) side chain.

The aromatic region would likely display signals corresponding to the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the chloro and oxazole (B20620) ring substituents. General predictions for related benzoxazole structures suggest these aromatic protons would resonate in the range of δ 7.5–8.5 ppm.

The ethylamine side chain protons are expected to appear as two distinct multiplets in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the benzoxazole ring (CH₂) and the methylene group adjacent to the amine group (CH₂) would likely resonate at approximately δ 2.8–3.5 ppm. The integration of these signals would confirm the number of protons in each unique environment. For comparison, the ¹H NMR spectrum of ethylamine hydrobromide shows signals for the CH₂ and CH₃ groups at δ 3.06 ppm and δ 1.29 ppm, respectively. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H~ 7.5 - 8.5Multiplet (m)
-CH₂- (adjacent to benzoxazole)~ 2.8 - 3.5Triplet (t)
-CH₂- (adjacent to NH₂)~ 2.8 - 3.5Triplet (t)
-NH₂VariableBroad Singlet (br s)

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum can be divided into aromatic and aliphatic regions.

The aromatic carbons of the benzoxazole ring are expected to resonate between δ 110 and δ 150 ppm. The carbon atom at the 2-position of the oxazole ring, bonded to the ethylamine group, would likely show a chemical shift in the range of δ 150-170 ppm. In a related imidazole (B134444) compound, the imino carbon signal appeared at 177.71 ppm. researchgate.net

The aliphatic carbons of the ethylamine side chain would appear at higher field strengths. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom. In ethylamine itself, the two carbon atoms have distinct chemical shifts, demonstrating their different electronic environments. docbrown.info For the title compound, these signals are expected in the δ 30-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (Benzoxazole C2)~ 160 - 170
Aromatic C-Cl~ 125 - 135
Aromatic C-H~ 110 - 145
Aromatic C-O~ 140 - 150
Aromatic C-N~ 140 - 150
-CH₂- (aliphatic)~ 30 - 50

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (-NH₂) group should exhibit N-H stretching vibrations, typically appearing as a pair of peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

The C=N stretching vibration of the oxazole ring is expected in the 1630-1690 cm⁻¹ range. The spectrum would also feature C-O-C (aromatic ether) stretching bands around 1200-1250 cm⁻¹ and a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. For a related naphthoquinone compound, N-H, C=O, and C-Cl bands were observed at 3320, 1677, and 722 cm⁻¹, respectively. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Imine (C=N)C=N Stretch1630 - 1690
Aromatic C=CC=C Stretch1450 - 1600
Aromatic Ether (C-O)C-O Stretch1200 - 1250
Chloroalkane (C-Cl)C-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₉ClN₂O, corresponding to a molecular weight of approximately 196.64 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, showing a prominent [M+H]⁺ ion peak. For the hydrochloride salt of this compound, the free base is expected to show an [M+H]⁺ peak at m/z 227.06 when accounting for different isotopes and salt form. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak (³⁷Cl) approximately one-third the intensity of the M peak (³⁵Cl).

Fragmentation would likely involve the cleavage of the ethylamine side chain. A common fragmentation pathway would be the loss of the terminal aminoethyl group or cleavage of the bond between the two methylene groups, leading to characteristic daughter ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The benzoxazole ring system in this compound constitutes a conjugated chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to π→π* transitions within this aromatic system. The presence of the chlorine substituent and the auxochromic amine group can influence the position and intensity of these absorption maxima (λmax). Conjugation generally shifts absorption maxima to longer wavelengths. msu.edu Theoretical studies on related molecules have been used to predict absorption wavelengths. researchgate.net The electronic transitions are a key feature for understanding the molecule's interaction with light.

X-ray Crystallography for Crystalline Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the title compound is not available, analysis of closely related structures provides significant insight into its expected solid-state architecture.

For instance, the crystal structure of 2-Amino-5-chloro-1,3-benzoxazole reveals that the benzoxazole ring system is planar. researchgate.net This planarity is a result of the delocalized π-electron system. researchgate.net A similar planarity is observed in the related 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol structure, where the dihedral angle between the two rings is minimal. nih.gov

Based on these analogs, this compound is expected to crystallize in a well-defined lattice, likely in a monoclinic or orthorhombic system. researchgate.netnih.gov The primary amine group of the ethylamine side chain is a key site for intermolecular interactions, capable of forming strong hydrogen bonds (N-H···N or N-H···O) with neighboring molecules. These hydrogen bonds, along with potential π-π stacking interactions between the planar benzoxazole rings, would play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov

Table 4: Predicted Crystallographic Parameters for this compound based on Analogs

ParameterPredicted Value/Feature (based on analogs)Reference
Crystal SystemMonoclinic or Orthorhombic researchgate.netnih.gov
Key Structural FeaturePlanar benzoxazole ring system researchgate.netnih.gov
Intermolecular InteractionsHydrogen bonding via -NH₂ group; π-π stacking of benzoxazole rings researchgate.netnih.gov

Computational and Theoretical Studies on 2 5 Chloro 1,3 Benzoxazol 2 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and predict the chemical behavior of a molecule.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. In studies of related benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry in the ground state. nih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov Such calculations provide fundamental insights into the molecule's stability and electronic distribution. While specific DFT data for 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine is not available, this methodology would be the standard approach to determine its electronic properties.

HOMO-LUMO Energy Analysis and Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive. For various organic molecules, DFT is used to calculate the energies of these frontier orbitals. researchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule and with other species.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for understanding how a molecule like this compound might interact with biological systems.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding affinity and interaction patterns of potential drug candidates with specific protein targets. For various benzoxazole derivatives, molecular docking studies have been performed to investigate their potential as antimicrobial or anticancer agents by predicting their binding to enzymes like DNA gyrase or the main protease of COVID-19. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (the benzoxazole derivative) and the target protein, followed by a simulation to find the best binding pose, often scored by binding energy.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. An MD simulation would provide detailed information on the conformational changes of this compound and the stability of its complex with a biological target. This method allows for the observation of how the ligand-protein complex behaves in a simulated physiological environment, assessing the stability of binding interactions and the flexibility of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like 2,5-disubstituted benzoxazoles, 2D-QSAR analyses have been performed to correlate structural features with antimicrobial activity. nih.gov These models are built by calculating various molecular descriptors (e.g., physicochemical, topological) for a set of molecules with known activities. A mathematical model is then developed to predict the activity of new, untested compounds, which can guide the optimization of lead compounds in drug discovery. nih.gov

Analysis of Non-Covalent Interactions

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the non-covalent interactions of this compound. Non-covalent interactions, such as hydrogen bonds and pi-stacking, are fundamental in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. However, dedicated research analyzing these specific forces in the context of this compound has not been identified in the public domain.

While studies on analogous heterocyclic systems, such as benzoxadiazole and benzothiazole (B30560) derivatives, have utilized computational methods like Hirshfeld surface analysis and Density Functional Theory (DFT) to investigate their non-covalent interactions, similar analyses for the title compound are not presently available. These studies on related molecules underscore the importance of such interactions in governing their solid-state structures and properties.

Hydrogen Bonding Networks

There is no specific published data detailing the hydrogen bonding networks of this compound. Analysis of hydrogen bonding typically involves the identification of donor and acceptor atoms, and the characterization of bond lengths and angles, often derived from crystallographic data and computational modeling. In principle, the ethanamine moiety of the molecule contains a primary amine group (-NH2) which can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors. The chlorine atom could also potentially participate in weaker halogen bonding. However, without experimental or theoretical data, any description of potential hydrogen bonding networks remains speculative.

Pi-Stacking Interactions

Similarly, specific research on the pi-stacking interactions of this compound is not available. Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. The benzoxazole ring system in the molecule provides the necessary aromatic character for such interactions. The analysis of pi-stacking typically involves the measurement of parameters such as the centroid-to-centroid distance between aromatic rings and the slip angle. These parameters are crucial for understanding the stability and geometry of the crystal lattice. In the absence of crystallographic or computational studies for this specific compound, a detailed analysis of its pi-stacking interactions cannot be provided.

Investigation of Biological and Pharmacological Research Applications of 2 5 Chloro 1,3 Benzoxazol 2 Yl Ethanamine

Research into Antimicrobial Activities

The benzoxazole (B165842) ring, particularly when substituted, is a key pharmacophore in the development of new antimicrobial agents. Current time information in Warsaw, PL. The presence of a chlorine atom at the 5-position of the benzoxazole ring is often associated with enhanced biological activity. Derivatives of this structure have been systematically evaluated for their ability to inhibit the growth of a wide range of pathogenic bacteria and fungi.

Derivatives of 5-chloro-benzoxazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In various studies, these compounds have been tested against clinically relevant strains. For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one showed good activity against Staphylococcus aureus and Escherichia coli. Further research into 2-substituted benzoxazole derivatives confirmed activity against a panel of bacteria including Staphylococcus aureus, Streptococcus Pyogenes, Pseudomonas aeruginosa, and Escherichia Coli. Molecular modeling suggests that the antibacterial action of some benzoxazole derivatives may be achieved through the inhibition of DNA gyrase. Other studies have shown that benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, also exhibit a broad spectrum of activity.

Table 1: Summary of Antibacterial Activity of Benzoxazole Derivatives

Bacterial Strain Type Compound Class Observed Activity Citations
Staphylococcus aureus Gram-Positive 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives Good activity reported. ,
Bacillus subtilis Gram-Positive 3-(2-benzoxazol-5-yl)alanine derivatives Selective activity observed.
Streptococcus Pyogenes Gram-Positive 2-substituted benzoxazole derivatives Activity screened by agar (B569324) diffusion method.
Escherichia coli Gram-Negative 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives Good activity reported. ,
Pseudomonas aeruginosa Gram-Negative 2-substituted benzoxazole derivatives Activity screened by agar diffusion method.
Xanthomonas oryzae pv. oryzae (Xoo) Gram-Negative Chalcone derivatives containing benzoxazole A derivative (Z2) showed an EC50 value of 8.10 µg/mL, superior to the control.

The antifungal potential of the 5-chloro-benzoxazole scaffold has been a significant area of investigation, particularly against yeast-like fungi such as Candida species. The halogenated ring structure is considered a key contributor to the antifungal potential. Studies have shown that derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one possess good antifungal activity against Candida albicans. More extensive research has confirmed the anti-Candida activity of various benzoxazole derivatives against multiple strains, including azole-resistant C. albicans and C. glabrata. Some benzoxazoles have demonstrated activity against C. krusei with a Minimum Inhibitory Concentration (MIC) as low as 15.6 µg/mL. Current time information in Warsaw, PL.

Table 2: Summary of Antifungal Activity of Benzoxazole Derivatives

Fungal Strain Compound Class Observed Activity Citations
Candida albicans 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives Good activity, with one derivative having half the potency of Miconazole. ,
Candida albicans (azole-resistant) 2-mercaptobenzoxazole derivatives A derivative (5d) showed a total visual MIC of 16 µg/mL.
Candida glabrata 2-mercaptobenzoxazole derivatives A derivative (5i) was most active, causing 53.0% reduction in cell viability at 16 µg/mL.
Candida krusei Benzoxazole derivatives A derivative (Compound 1) showed strong action with a MIC of 15.6 µg/mL. Current time information in Warsaw, PL.
Aspergillus clavatus 2-substituted benzoxazole derivatives Activity screened by agar diffusion method.

Research into the mechanisms underlying the antimicrobial properties of benzoxazole derivatives has pointed to several cellular targets. For antibacterial action, computational studies suggest that some benzoxazole derivatives function by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. This provides a selective target within bacterial cells.

For antifungal activity, particularly against Candida species, the mechanism appears to be multifactorial. Evidence suggests that the biological activity occurs at the plasma membrane. Current time information in Warsaw, PL. In silico studies have predicted that the antifungal effects may arise from the inhibition of crucial proteins such as Heat Shock Protein 90 (HSP90) and aldehyde dehydrogenase, which would disrupt cellular homeostasis and stress responses. Current time information in Warsaw, PL.

Research into Anticancer and Cytotoxic Potentials

The 5-chloro-benzoxazole scaffold is a recurring structural motif in the design of novel anticancer agents. The presence and position of the chlorine atom have been shown to significantly influence cytotoxic potency against various cancer cell lines.

A number of studies have demonstrated the potent in vitro cytotoxic effects of 5-chloro-benzoxazole derivatives against a range of human cancer cell lines. Research has shown that counterparts incorporating a 5-chlorobenzo[d]oxazole moiety were generally more advantageous for cytotoxic activity than unsubstituted analogs. These compounds have been evaluated against breast, liver, colorectal, and prostate cancer cell lines, among others, with some derivatives showing IC₅₀ values in the low micromolar range. For example, a derivative containing a 2-methoxyphenyl moiety attached to the 5-chlorobenzo[d]oxazole core exhibited IC₅₀ values of 4.75 µM and 4.61 µM against MCF-7 and HepG2 cell lines, respectively.

Table 3: In vitro Cytotoxicity of 5-Chloro-Benzoxazole Derivatives Against Human Cancer Cell Lines

Cell Line Cancer Type Compound Series Example IC₅₀ (µM) Citations
MCF-7 Breast Cancer 5-chlorobenzo[d]oxazole derivatives 4.75
HepG2 Liver Cancer 5-chlorobenzo[d]oxazole derivatives 4.61
HCT-116 Colorectal Carcinoma 2-mercaptobenzoxazole derivatives Moderate to strong effects reported.
PC-3 Prostate Cancer 2-mercaptobenzoxazole derivatives Moderate to strong effects reported.
MDA-MB-231 Breast Cancer 5-chloro-benzoxazole derivatives As low as 0.07 for some derivatives targeting PARP.

The anticancer effects of 5-chloro-benzoxazole derivatives are often linked to their ability to modulate specific molecular pathways crucial for cancer cell survival and proliferation.

PARP-2 Inhibition : Research indicates that 5-chloro-benzoxazole derivatives have been investigated for their potential as inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2). This enzyme is critical for DNA repair, and its inhibition can lead to synthetic lethality in cancers with existing DNA repair deficiencies, such as those with BRCA mutations. Certain derivatives have demonstrated potent activity against breast cancer cell lines like MDA-MB-231 and MCF-7, with IC₅₀ values as low as 0.07 µM.

Cholinesterase Inhibition : Another widely explored therapeutic target for this class of compounds is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their AChE inhibitory activity, which is a primary strategy for treating the symptoms of Alzheimer's disease. These studies showed that the 5-chloro-2-(3H)-benzoxazolone scaffold demonstrated a range of inhibitory activities depending on the other structural substitutions.

Other Pathways : Beyond these targets, research has identified other mechanisms. A new series of benzoxazole derivatives was designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The most potent compounds significantly reduced VEGFR-2 protein concentration. Furthermore, one of these derivatives was found to arrest the cell cycle and induce apoptosis, supported by a 4.8-fold increase in caspase-3 levels compared to control cells.

Exploration of Antiproliferative Effects

The benzoxazole nucleus is a common feature in many compounds investigated for their antiproliferative and anticancer activities. Research into various derivatives has shown that the substitution pattern on the benzoxazole ring system can significantly influence their cytotoxic effects against cancer cell lines. For instance, studies on 2-aminobenzothiazole (B30445) derivatives, a related class of heterocyclic compounds, have demonstrated that the nature and position of substituents on the benzothiazole (B30560) scaffold play a crucial role in their antiproliferative potency.

In a study on novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) exhibited significant anticancer activity against several cancer cell lines, including SNB-19, NCI-H460, and SNB-75 at a concentration of 10 µM. Another study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines revealed that compounds 7h and 7i demonstrated potent antiproliferative activity with IC₅₀ concentrations of 25–50 nM against HCT116 and MDA-MB-231 cells. While these findings highlight the potential of related heterocyclic structures, specific data on the antiproliferative effects of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine is not extensively documented in the reviewed literature.

Table 1: Antiproliferative Activity of Selected Heterocyclic Compounds

Compound/Derivative Class Cancer Cell Line(s) Key Findings
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues SNB-19, NCI-H460, SNB-75 Compound 6h showed significant activity at 10 µM.
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines HCT116, MDA-MB-231 Compounds 7h and 7i had IC₅₀ values of 25–50 nM.
2-Aminobenzothiazole derivatives HCT116, A549, A375 Compound 13 showed IC₅₀ values of 6.43 ± 0.72, 9.62 ± 1.14, and 8.07 ± 1.36 μM, respectively.

Other Pharmacological Research Avenues

Benzoxazole derivatives have been a focal point of research for developing new anti-inflammatory agents. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A study on 2-substituted benzoxazole derivatives identified five compounds (2a, 2b, 3a, 3b, and 3c ) with potent anti-inflammatory activity, which was correlated with their significant binding potential in the COX-2 protein pocket.

In another study, a series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. Compounds 3c , 3d , and 3g demonstrated the most significant activity against IL-6, with IC₅₀ values of 10.14 ± 0.08, 5.43 ± 0.51, and 5.09 ± 0.88 μM, respectively. These compounds were found to competitively inhibit the binding of a probe to the myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. While these studies underscore the anti-inflammatory potential of the benzoxazole scaffold, specific research on the anti-inflammatory properties of this compound is limited.

Table 2: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

Compound/Derivative Target/Assay IC₅₀ Value (μM)
Compound 3c IL-6 Inhibition 10.14 ± 0.08
Compound 3d IL-6 Inhibition 5.43 ± 0.51
Compound 3g IL-6 Inhibition 5.09 ± 0.88

The search for novel anticonvulsant agents has led to the investigation of various heterocyclic compounds, including those with a benzoxazole core. It is known that certain hydrazone derivatives of 2-oxobenzoxazoline possess potent anticonvulsant activity. A study focused on the synthesis and anticonvulsant screening of 2-substituted-5-chlorobenzoxazole derivatives reported that some of the synthesized compounds exhibited anticonvulsant activity.

Further research on 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives identified several compounds (4d, 4g, 4h, 4m, and 4n ) that were more active than the standard drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. Additionally, a series of benzoxazole derivatives containing a 1,2,4-triazolone moiety were evaluated for their anticonvulsant activities. Compound 5f from this series was identified as a promising candidate with an ED₅₀ value of 22.0 mg/kg in the maximal electroshock seizure (MES) model and a better safety profile than carbamazepine (B1668303) and valproate. The anticonvulsant action of compound 5f was suggested to be mediated through the regulation of GABA function in the brain.

Oxidative stress is implicated in a variety of diseases, prompting research into the antioxidant properties of synthetic compounds. While the benzoxazole scaffold is a component of molecules with diverse biological activities, specific and detailed research into the antioxidant potential of this compound is not widely available in the reviewed literature. However, studies on related heterocyclic systems provide some insights. For example, a series of thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and evaluated for their antioxidant potential using the DPPH assay. In this study, analogue D-16 was found to be the most potent derivative with an IC₅₀ of 22.3 µM, which was significantly lower than the standard, ascorbic acid (IC₅₀ = 111.6 µM).

The benzoxazole scaffold has been explored for a wide range of therapeutic applications, including antiviral and antiparasitic activities. While direct evidence for the anti-HIV or antimalarial activity of this compound is scarce, related heterocyclic compounds have shown promise in these areas. For instance, a study on new pyrazolobenzothiazine 5,5-dioxide-based acetohydrazides found that thirteen of the fifteen synthesized compounds were active inhibitors of HIV-1, with EC₅₀ values below 20 μM.

In the context of antimalarial research, a study involving HIV-infected children in Uganda found that a lopinavir–ritonavir–based antiretroviral regimen reduced the incidence of malaria. This protective effect was partly attributed to the direct antimalarial activity of lopinavir, an HIV protease inhibitor. Although this provides an indirect link between certain pharmacophores and antimalarial effects, specific studies on 5-chlorobenzoxazole (B107618) derivatives are needed to establish their potential in this area.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that the presence of an electron-donating substituent, such as a methoxy (B1213986) or dimethylamino group, generally led to higher antifungal activity.

In the development of anticonvulsant 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives, the nature of the substituent on the benzal ring was found to be a key determinant of activity. Similarly, for a series of 2-substituted benzoxazole derivatives designed as anti-inflammatory agents, the specific substitutions at the 2-position were critical for their binding to the COX-2 enzyme and their resulting activity. The design of novel benzoxazole derivatives often involves computational docking studies to predict the binding affinity of the synthesized compounds with their target receptors, which aids in understanding the SAR at a molecular level.

Influence of Substituent Position on Biological Activity (e.g., 5-Chloro vs. 6-Chloro Isomers)

The position of substituents on the benzoxazole ring is a critical determinant of the biological activity of the resulting compounds. The presence of a halogen atom, such as chlorine, can significantly modulate the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

While a direct comparative study on the biological activity of this compound and its 6-chloro isomer is not extensively documented in publicly available research, the general principles of SAR for halogenated benzoxazoles can provide valuable insights. For instance, in the context of herbicidal activity, studies on benzoxazolinone derivatives have shown that the presence of a halogen at the 6-position enhances activity. e3s-conferences.org Specifically, it was observed that replacing a chlorine atom with a bromine atom at the 6-position led to a further increase in herbicidal efficacy. e3s-conferences.org

In the realm of anticancer research, the position of electron-withdrawing groups like chlorine has been shown to be crucial. For some benzoxazole derivatives, the presence of a chlorine atom at the ortho- or para-position of a substituted phenyl ring attached to the benzoxazole core was found to improve antiproliferative activity against colon cancer cells. researchgate.net This suggests that the spatial arrangement of the electron-withdrawing group in relation to the rest of the molecule plays a pivotal role in its cytotoxic effects.

Furthermore, the substitution pattern on the benzoxazole ring can influence activity against various microbial strains. For example, research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives indicates that substitution at the 5-position can lead to compounds with notable antibacterial and antifungal properties. nih.gov The collective findings suggest that the specific location of the chloro substituent, whether at the 5- or 6-position, will likely result in different biological activity profiles due to altered electronic distribution and steric factors, which in turn affect binding to target enzymes or receptors.

Table 1: Influence of Halogen Substitution on Herbicidal Activity of Benzoxazolinone Derivatives

CompoundSubstituent at Position 6Herbicidal Activity
Derivative 1 HBaseline
Derivative 2 ClEnhanced
Derivative 3 BrFurther Enhanced

This table illustrates the general trend observed in studies where halogen substitution at the 6-position of the benzoxazolinone core impacts herbicidal activity.

Contribution of Heterocyclic Moieties (e.g., Azoles, Triazoles, Hydrazones) to SAR

The attachment of an azole ring to a 5-chloro benzoxazolinone has been reported to increase its potency as an antimicrobial agent. nih.govscienceopen.com This enhancement is attributed to the favorable pharmacological properties associated with the azole nucleus, which is a common feature in many established antifungal drugs. Similarly, the incorporation of a triazole moiety, another important pharmacophore, has been shown to yield benzoxazole derivatives with a broad range of biological activities, including antimicrobial effects. nih.gov

Hydrazone linkages have also been successfully utilized to create novel benzoxazole derivatives with significant biological potential. The synthesis of compounds combining a benzoxazole ring with a hydrazone group (-NH-N=CH-) has led to the discovery of new antimicrobial agents. researchgate.net The hydrazone moiety is known to be a versatile linker that can introduce conformational flexibility and additional hydrogen bonding sites, which can be advantageous for binding to enzyme active sites.

A study on 5,7-dichloro-1,3-benzoxazole derivatives demonstrated that fusing the benzoxazole nucleus with heterocyclic ring systems like 1,2,4-triazoles and pyrazoles resulted in compounds with significant antimicrobial and cytotoxic activities. researchgate.net This underscores the principle that the hybridization of pharmacophoric fragments can lead to synergistic effects and the development of more potent therapeutic agents.

Table 2: Bioactivity of Benzoxazole Derivatives with Different Heterocyclic Moieties

Base ScaffoldAttached HeterocycleObserved Biological Activity
5-Chloro-benzoxazolinone AzoleIncreased antimicrobial potency
Benzoxazole TriazoleBroad-spectrum antimicrobial activity
Benzoxazole HydrazoneAntimicrobial properties
5,7-Dichloro-benzoxazole 1,2,4-Triazole/PyrazoleSignificant antimicrobial and cytotoxic activity

This table summarizes the general findings on the contribution of various heterocyclic moieties to the biological activity of benzoxazole derivatives.

Rational Design Principles for Optimizing Bioactivity

The rational design of novel therapeutic agents based on the benzoxazole scaffold is a key focus in modern medicinal chemistry. This approach involves a deep understanding of the SAR to make targeted modifications that enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov

A fundamental principle in the rational design of benzoxazole derivatives is the strategic manipulation of their physicochemical properties. The inherent lipophilicity of the benzoxazole ring system often contributes to good membrane permeability, which is essential for reaching intracellular targets. researchgate.net This property can be fine-tuned by adding or modifying substituents. For instance, the introduction of polar groups can modulate solubility and absorption, while the addition of specific functional groups can enhance binding to the target protein through various non-covalent interactions such as hydrogen bonds, and van der Waals forces.

Computational chemistry plays a crucial role in the rational design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the biological activity of novel benzoxazole derivatives and to understand their binding modes at the molecular level. nih.gov QSAR studies help to identify the key structural features that are correlated with a specific biological activity, while molecular docking provides insights into the potential interactions between the designed compound and its biological target.

Future Research Directions and Translational Perspectives for 2 5 Chloro 1,3 Benzoxazol 2 Yl Ethanamine

Development of Novel Benzoxazole-Based Chemical Entities with Enhanced Research Profiles

The future development of compounds related to 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine will focus on creating new chemical analogues with superior activity, selectivity, and optimized physicochemical properties. The benzoxazole (B165842) nucleus is a versatile starting point for synthetic modifications. globalresearchonline.net Researchers can systematically alter each component of the parent molecule to explore the structure-activity relationship (SAR).

Key strategies for developing novel entities include:

Modification of the Ethanamine Side Chain: The primary amine group is a key site for derivatization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate binding affinity and pharmacokinetic properties.

Varying the Benzene (B151609) Ring Substitution: The chloro group at the 5-position can be moved to other positions (e.g., 4, 6, or 7) or replaced with other halogens (F, Br, I) or different electron-withdrawing/donating groups (e.g., CF₃, OCH₃, NO₂) to fine-tune electronic properties and target interactions.

Bioisosteric Replacement: The benzoxazole core itself can be replaced by other privileged scaffolds like benzothiazole (B30560) or benzimidazole (B57391) to create bioisosteres, which may lead to improved profiles. nih.gov For instance, the bioisosteric replacement of the benzothiazole core with a benzoxazole ring has been explored in the development of analogues of the anticancer agent Phortress. nih.gov

These synthetic efforts aim to build a diverse library of compounds for screening, leading to the identification of leads with enhanced potency and reduced off-target effects.

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While various benzoxazole derivatives have shown broad biological activity, including anticancer and antimicrobial effects, the precise molecular mechanisms often require deeper investigation. ajphs.comnih.govnih.gov For this compound and its future analogues, a key research direction is the exact identification of their cellular targets and the pathways they modulate.

Future mechanistic studies will likely involve:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins (e.g., enzymes, receptors) that the compound binds to. Benzoxazoles have been shown to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

Enzyme Inhibition Kinetics: For compounds that target enzymes, detailed kinetic studies will be essential to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ).

Cellular Pathway Analysis: Using transcriptomics and Western blot analysis to understand how these compounds affect cellular signaling pathways. For example, studies on other benzoxazoles have shown they can induce apoptosis by modulating the expression of proteins in the Bcl-2 family. nih.gov

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their protein targets through X-ray crystallography or cryo-electron microscopy. This provides an atomic-level view of the binding interactions, confirming the mechanism and guiding further rational design.

A thorough understanding of the molecular mechanism is crucial for optimizing drug candidates and predicting their therapeutic efficacy.

Synergistic Integration of Computational and Experimental Methodologies in Drug Discovery Research

Modern drug discovery has been revolutionized by the integration of computational and experimental techniques. jddhs.com This synergy accelerates the identification and optimization of lead compounds by reducing the reliance on time-consuming and expensive trial-and-error screening. beilstein-journals.org For the this compound family, this integrated approach is a critical path forward.

The workflow typically involves:

In Silico Screening and Design: Computational methods such as molecular docking and quantitative structure–activity relationship (QSAR) modeling are used to predict the biological activity of virtual libraries of benzoxazole derivatives against specific targets. jddhs.comtandfonline.com This allows for the pre-selection of the most promising candidates for synthesis.

Synthesis and In Vitro Validation: The prioritized compounds are then synthesized and tested in biochemical and cell-based assays to confirm their activity. mdpi.com

Iterative Optimization: The experimental results are fed back into the computational models to refine their predictive power. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of potency and selectivity. mdpi.com

Molecular docking studies have been effectively used to rationalize the interaction of benzoxazole derivatives with target enzymes like DNA gyrase and VEGFR-2, correlating well with experimental findings. nih.govnih.gov This integrated approach not only accelerates the discovery process but also provides deeper insights into the molecular interactions driving biological activity.

Table 1: Computational and Experimental Techniques in Benzoxazole Drug Discovery

Methodology Technique Application in Benzoxazole Research Reference
Computational Molecular DockingPredicting binding modes and affinities to protein targets (e.g., VEGFR-2, COX-2, DNA gyrase). nih.govtandfonline.comnih.gov
QSAR (Quantitative Structure-Activity Relationship)Developing models to predict the activity of new derivatives based on their structural features. jddhs.comtandfonline.com
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-protein complex to assess binding stability. jddhs.com
Experimental High-Throughput Screening (HTS)Rapidly testing large libraries of compounds for activity against a specific target. jddhs.com
X-ray CrystallographyDetermining the 3D structure of a compound bound to its protein target. jddhs.com
In Vitro Biological AssaysMeasuring biological activity (e.g., enzyme inhibition, cell cytotoxicity) in a controlled lab environment. nih.govnih.gov

Exploration of New Therapeutic Areas and Undiscovered Molecular Targets

The benzoxazole scaffold is associated with an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. ijrrjournal.comglobalresearchonline.netresearchgate.net A significant future direction for this compound and its derivatives is to systematically screen them against a wider array of diseases and molecular targets.

Potential new therapeutic avenues include:

Neurodegenerative Diseases: Investigating their potential as inhibitors of enzymes or protein aggregation implicated in diseases like Alzheimer's or Parkinson's.

Viral Infections: Screening against viral enzymes such as proteases or polymerases, given that some heterocyclic compounds have shown antiviral potential. globalresearchonline.net

Metabolic Disorders: Exploring their effects on targets related to diabetes and obesity, such as alpha-glucosidase or other metabolic enzymes. mdpi.com

The discovery of novel activities often happens through broad screening campaigns. As new biological targets are validated, existing libraries of benzoxazole compounds can be repurposed and tested for unexpected activities, opening up entirely new therapeutic possibilities.

Development of Sustainable and Scalable Synthetic Routes for Industrial Applications

For any promising research compound to become a viable therapeutic agent, its synthesis must be efficient, cost-effective, and environmentally sustainable. Future research will need to focus on optimizing the production of this compound and its derivatives.

Key areas for development include:

Green Chemistry Approaches: Replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes using water as a solvent or employing catalyst-based reactions that minimize waste. nih.gov

Process Optimization and Scale-Up: Transitioning from milligram-scale laboratory synthesis to gram- or kilogram-scale production. rsc.org This involves optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and purity on a larger scale.

Novel Catalytic Methods: Exploring modern catalytic systems, such as visible-light photocatalysis or metal-catalyzed cross-coupling reactions, which can offer milder reaction conditions and improved efficiency over traditional methods. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to significantly reduce reaction times and improve yields, a technique that has been successfully applied to the synthesis of other benzoxazole derivatives. tandfonline.com

Developing a robust and scalable synthetic route is a critical step in the translational pathway from a laboratory discovery to an industrially produced chemical entity.

Comparative Research with Other Halogenated Ethanamine Derivatives for Structure-Property Relationships

The specific structure of this compound invites a systematic comparison with related halogenated compounds to build a comprehensive understanding of structure-property relationships. The position and nature of the halogen substituent can dramatically influence a molecule's lipophilicity, metabolic stability, and binding interactions.

Future comparative studies should investigate:

Effect of Halogen Identity: Synthesizing and testing a series of analogues where the chlorine at the 5-position is replaced by fluorine, bromine, and iodine. This will clarify the role of halogen size, electronegativity, and its ability to form halogen bonds in target engagement.

Positional Isomerism: Comparing the 5-chloro isomer with other isomers, such as 4-chloro, 6-chloro, and 7-chloro derivatives, to understand how the substituent's position on the benzene ring affects activity. sigmaaldrich.com

Such studies are fundamental to medicinal chemistry, as they generate predictive models that can guide the rational design of future compounds with improved therapeutic properties.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine?

The synthesis typically involves two stages: (1) preparation of the benzoxazole core via cyclization of 5-chloro-2-aminophenol derivatives with chloroacetyl chloride or similar reagents, and (2) introduction of the ethanamine moiety through reductive amination or nucleophilic substitution. A common method involves reacting 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)-ethylamine with hydrochloric acid to yield the hydrochloride salt . Solvent choice (e.g., absolute alcohol), reflux conditions (~4 hours), and purification via TLC (chloroform:methanol, 7:3) are critical for reproducibility .

Q. What physicochemical properties are essential for characterizing this compound?

Key properties include:

  • Molecular formula : C₁₀H₁₁ClN₂O (free base) or C₁₀H₁₂Cl₂N₂O (hydrochloride salt) .
  • Solubility : Soluble in polar solvents (water, ethanol) but may vary between batches due to crystallinity differences .
  • Appearance : White to off-white crystalline powder (hydrochloride form) .
  • Stability : Store at room temperature; avoid prolonged exposure to light or moisture .

Q. How can structural characterization be performed for this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., orthorhombic crystal system, space group Pna2₁) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and benzoxazole protons resonate at δ 7.2–8.1 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 210.66 for free base) validate purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Methodology : Compare analogs with substituent variations (e.g., methyl, fluoro, or methoxy groups) on the benzoxazole ring. For example, replacing the 5-chloro group with methyl (as in 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine) may alter hydrophobicity and target binding .
  • Activity assays : Test inhibitory effects on enzymes (e.g., kinases) or fluorescence properties in cell imaging .

Q. What strategies optimize synthesis yield and purity?

  • Solvent-free reductive amination : Reduces side reactions and improves reaction efficiency .
  • Catalyst screening : Use palladium or copper catalysts for coupling reactions.
  • Purification : Gradient column chromatography (silica gel, chloroform/methanol) or recrystallization from ethanol-DMF mixtures .

Q. How can interactions with biological targets (e.g., proteins) be studied?

  • Fluorescent probes : Label the compound with fluorophores (e.g., dansyl chloride) to track binding via fluorescence quenching or FRET .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. How to resolve contradictions in reported solubility data?

  • Batch analysis : Compare multiple synthesis batches using HPLC to identify impurities affecting solubility .
  • Polymorph screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .

Q. What validation parameters are critical for analytical methods?

  • X-ray crystallography : Ensure data-to-parameter ratio >12.6 and R factor <0.03 for accuracy .
  • Chromatography : Validate retention time (±0.1 min) and peak symmetry (USP tailing factor <2) .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies : Expose to 40°C/75% RH for 6 months; monitor degradation via LC-MS.
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation products .

Q. Can computational modeling predict its bioactivity?

  • Molecular docking : Use crystal structure data (e.g., PDB ID from related benzothiazoles) to simulate binding to targets like DNA topoisomerases .
  • QSAR models : Train algorithms on analogs’ logP, polar surface area, and IC₅₀ values .

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.